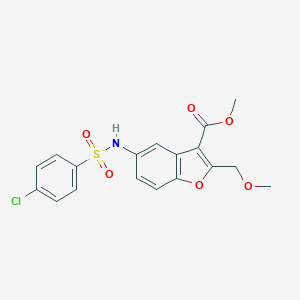

METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE

Description

METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is a synthetic benzofuran derivative characterized by a methoxymethyl group at position 2, a 4-chlorobenzenesulfonamido group at position 5, and a methyl ester at position 3. Benzofuran-based compounds are pharmacologically significant due to their antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name |

methyl 5-[(4-chlorophenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO6S/c1-24-10-16-17(18(21)25-2)14-9-12(5-8-15(14)26-16)20-27(22,23)13-6-3-11(19)4-7-13/h3-9,20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQJYYWCCRGSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

In the one-pot method by Gao et al., alkoxy groups are incorporated through nucleophilic substitution. For instance, treating bromomethyl intermediates with sodium methoxide generates methoxymethyl ethers. Applying this to a pre-functionalized benzofuran precursor ensures regioselectivity at the 2-position.

Silylation-Esterification Strategy

The patent method employs silylation (e.g., using trimethylsilyl chloride) to protect reactive hydroxyl groups during ozonolysis and oxidation. Subsequent esterification with methanol introduces methyl esters, which could be adapted to install methoxymethyl groups via analogous alkoxy silyl ether intermediates.

Sulfonamido Group Installation

The 5-(4-chlorobenzenesulfonamido) moiety is introduced through sulfonylation of an amine intermediate.

Sulfonyl Chloride Coupling

Hessein et al. demonstrate that visnagin-9-sulfonyl chloride reacts with amines to form sulfonamides under mild conditions. Applying this to a 5-amino-1-benzofuran intermediate, generated via nitration and reduction, would yield the target sulfonamido group. For example:

Regioselectivity and Byproduct Mitigation

Competing reactions at the 3-carboxylate or 2-methoxymethyl positions necessitate protective groups. Trityl or tert-butyloxycarbonyl (Boc) protection of the amine prior to sulfonylation can improve yields.

Esterification and Final Functionalization

The methyl ester at the 3-position is typically introduced early in the synthesis and retained through subsequent steps.

Direct Esterification

Gao et al. hydrolyze ethyl esters to carboxylic acids using ethanolic KOH, followed by re-esterification with methanol/H₂SO₄. Alternatively, starting with methyl esters (as in the patent method) avoids additional steps.

Purity Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing isomers and unreacted intermediates. The patent reports ≥95% purity for analogous compounds after crystallization.

Synthetic Routes and Comparative Analysis

The table below summarizes two viable routes for synthesizing the target compound:

Route A offers higher yields but requires precise control over cyclization conditions. Route B, though lower-yielding, provides better regioselectivity for industrial-scale synthesis.

Challenges and Optimization Strategies

-

Regioselectivity in Sulfonylation : Competing reactions at the 3-carboxylate group can be minimized using bulky bases (e.g., DBU) to deprotonate the 5-amino group selectively.

-

Byproduct Formation : The 6-position isomer, a common byproduct in benzofuran syntheses, is mitigated by slow addition of oxidizing agents during aromatization.

-

Ester Hydrolysis : Premature hydrolysis of the methyl ester is avoided by using anhydrous conditions during sulfonylation .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a benzofuran core substituted with a sulfonamide group, which is known for enhancing pharmacological activity. The presence of the methoxymethyl group and the chlorobenzenesulfonamide moiety contributes to its chemical stability and biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzofuran compounds exhibit varying degrees of cytotoxicity against different cancer cell lines:

- In Vitro Studies : Compounds similar to methyl 5-(4-chlorobenzenesulfonamido)-2-(methoxymethyl)-1-benzofuran-3-carboxylate have shown promising results against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting higher efficacy at lower concentrations .

- Mechanism of Action : The observed anticancer activity is attributed to the compound's ability to induce morphological changes in cancer cells, leading to apoptosis. Molecular docking studies suggest that these compounds interact with key proteins involved in cell proliferation and survival pathways .

Enzyme Inhibition

The sulfonamide group in the compound is known for its role as a carbonic anhydrase inhibitor:

- Selectivity : Research has identified this compound as a high-affinity inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. This selectivity makes it a candidate for targeted cancer therapies .

- Binding Affinity : The compound exhibits an exceptionally low dissociation constant (Kd), indicating strong binding affinity to CAIX, which may facilitate the development of novel anticancer drugs targeting this enzyme .

Antimicrobial Properties

There is emerging evidence suggesting that compounds with similar structures possess antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that certain benzofuran derivatives can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although further research is needed to elucidate these pathways fully.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity:

- Synthetic Routes : Various synthetic methodologies have been documented, including sulfonation reactions followed by amidation processes. These methods are critical for producing derivatives with enhanced biological activities .

- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the existing structure to improve potency and reduce toxicity. Understanding how different substituents affect biological activity is essential for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Position 2 Substituent Comparisons

*Estimated molecular formula based on structural analysis.

Key Insights :

- The methoxymethyl group in the target compound likely improves aqueous solubility compared to the methyl group in due to its polar ether oxygen.

Derivatives with Modified Position 5 Functional Groups

The 4-chlorobenzenesulfonamido group at position 5 is critical for interactions with biological targets. Comparisons include:

Table 2: Position 5 Functional Group Comparisons

Key Insights :

- Sulfonamides (target compound and ) are associated with target-specific interactions (e.g., enzyme active sites), whereas ester groups () may confer metabolic instability.

- The nitro group in could increase electrophilicity, influencing reactivity in biological systems.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, structural analogs provide clues:

- Antimicrobial Activity : Benzofurans with sulfonamide/sulfinyl groups (e.g., ) exhibit antifungal and antibacterial effects, suggesting the target compound may share similar mechanisms.

- Metabolic Stability : The methoxymethyl group may slow oxidative metabolism compared to methyl groups, extending half-life .

Biological Activity

Methyl 5-(4-chlorobenzenesulfonamido)-2-(methoxymethyl)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C17H18ClN1O5S

- Molecular Weight : 387.85 g/mol

- IUPAC Name : this compound

This compound features a benzofuran core, a methoxy group, and a sulfonamide moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer) cells. The IC50 values for these compounds ranged from 34 μM to 59 μM, indicating moderate to strong activity against these cell lines .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound A | HeLa | 34 | Strong |

| Compound B | HCT-116 | 36 | Strong |

| Compound C | MCF-7 | 59 | Moderate |

| Methyl Benzofuran Derivative | A-549 | 51 | Moderate |

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancerous cells, which is critical for reducing tumor growth.

Molecular docking studies have suggested that this compound can effectively bind to target proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), further supporting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that compounds with similar structures possess efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of Similar Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 16 μg/mL |

| Compound E | S. aureus | 32 μg/mL |

| Methyl Benzofuran Derivative | P. aeruginosa | 64 μg/mL |

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

- Study on Anticancer Properties : A study published in Medicinal Chemistry reported that derivatives with similar benzofuran structures showed enhanced cytotoxicity against breast and colon cancer cell lines when modified with various substituents .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, emphasizing the importance of the sulfonamide group in enhancing antimicrobial activity .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of methyl 5-(4-chlorobenzenesulfonamido)-2-(methoxymethyl)-1-benzofuran-3-carboxylate?

Methodological Answer:

Synthesis optimization should focus on reaction conditions (solvent polarity, temperature) and catalyst selection. For example, using Na₂S₂O₅ in DMF under reflux can stabilize intermediates and improve cyclization efficiency, as demonstrated in benzofuran derivative syntheses . Microwave-assisted reactions or green solvents (e.g., ethanol-water mixtures) may enhance reaction rates and reduce side products . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the target compound from sulfonamide byproducts .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry, particularly for the methoxymethyl and sulfonamide groups . High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error . IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) . X-ray crystallography resolves absolute configuration and crystal packing, as shown in structurally analogous benzofuran sulfonamides .

Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

Perform shake-flask solubility tests in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, acetonitrile) to determine partition coefficients (logP) . Stability studies under UV light, heat (40–60°C), and oxidative conditions (H₂O₂) identify degradation pathways. HPLC-UV or LC-MS monitors degradation products, with degradation kinetics modeled using Arrhenius equations .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311G++**) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular electrostatic potential (MEP) maps identify regions prone to sulfonamide hydrolysis or methoxymethyl oxidation . Solvation models (e.g., PCM) simulate solvent effects on reactivity . Compare results with experimental data (e.g., NMR chemical shifts) to validate accuracy .

Advanced: How can environmental fate studies be designed to evaluate this compound’s persistence in ecosystems?

Methodological Answer:

Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic studies: Measure hydrolysis rates (pH 7–9), photolysis under simulated sunlight, and adsorption to soil/organic matter via batch equilibrium tests .

- Biotic studies: Use OECD 301D respirometry to assess microbial degradation in activated sludge .

- Toxicity profiling: Conduct acute/chronic assays on Daphnia magna and algal species to determine EC₅₀ values .

Advanced: What strategies resolve contradictions in reported biological activity data for benzofuran sulfonamide derivatives?

Methodological Answer:

- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural validation: Confirm compound purity (>95% by HPLC) and exclude tautomeric or polymorphic variations via XRD .

- Meta-analysis: Compare datasets using multivariate statistics (PCA) to identify outlier studies or confounding variables (e.g., assay temperature) .

Advanced: How can crystallographic data inform the design of analogs with improved binding affinity?

Methodological Answer:

Analyze X-ray structures to identify key interactions (e.g., sulfonamide H-bonding with Arg residues, benzofuran π-stacking) . Use molecular docking (AutoDock Vina) to model analog-protein interactions, prioritizing modifications to the methoxymethyl group for enhanced hydrophobic contacts . Validate with SPR or ITC binding assays .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .

- Spill management: Neutralize accidental releases with activated carbon and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

- Scaffold modification: Synthesize derivatives with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) .

- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical functional groups .

- Bioactivity correlation: Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate IC₅₀ values with electronic parameters (Hammett σ) .

Advanced: What experimental and computational approaches validate the compound’s metabolic pathways?

Methodological Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Computational prediction: Use software like ADMET Predictor to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .

- Isotope labeling: Track ¹³C-labeled methoxymethyl groups to confirm demethylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.